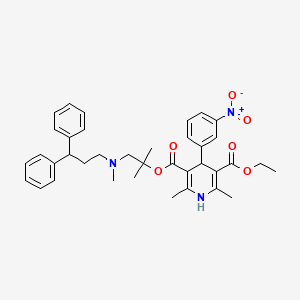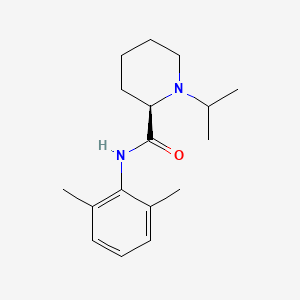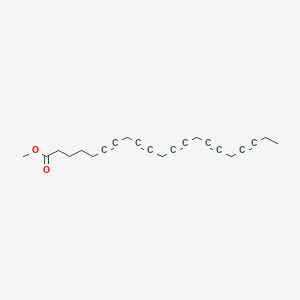
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester is a biochemical compound with the molecular formula C22H24O2 and a molecular weight of 320.42 . It is a methyl ester derivative of 6,9,12,15,18-Heneicosapentaynoic Acid, a polyunsaturated fatty acid. This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Preparation Methods
The preparation of 6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester can be achieved through synthetic routes or extraction from natural sources. One common method involves the extraction from fish oil, followed by purification and crystallization to obtain a high-purity compound . Industrial production methods typically involve the esterification of 6,9,12,15,18-Heneicosapentaynoic Acid with methanol under acidic conditions to form the methyl ester .
Chemical Reactions Analysis
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . Major products formed from these reactions include epoxides, alcohols, and substituted esters .
Scientific Research Applications
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester involves the inhibition of key enzymes and pathways. It inhibits the conversion of α-linoleic acid into arachidonic acid by acyl-CoA oxidase in hepatoma cells . Additionally, it inhibits the activation of prostaglandin H synthase and thromboxane synthesis in isolated platelets, which are crucial pathways in inflammation and thrombosis .
Comparison with Similar Compounds
6,9,12,15,18-Heneicosapentaynoic Acid Methyl Ester can be compared with other similar compounds, such as:
Eicosapentaenoic Acid (EPA): Both are polyunsaturated fatty acids, but EPA has 20 carbon atoms and 5 double bonds, while this compound has 21 carbon atoms and 5 triple bonds.
Docosahexaenoic Acid (DHA): DHA has 22 carbon atoms and 6 double bonds, making it more unsaturated than this compound.
The uniqueness of this compound lies in its specific structure and the presence of multiple triple bonds, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H24O2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
methyl henicosa-6,9,12,15,18-pentaynoate |
InChI |
InChI=1S/C22H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-2/h3,6,9,12,15,18-21H2,1-2H3 |
InChI Key |
WWPDQIYWUQKEKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCC#CCC#CCC#CCC#CCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





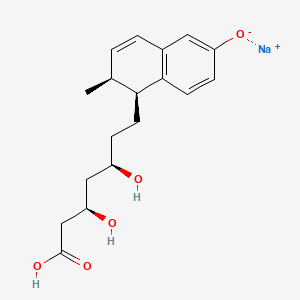

![(3Alpha,5Alpha,11Beta)-3,11,17-trihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnan-20-one](/img/structure/B13838467.png)
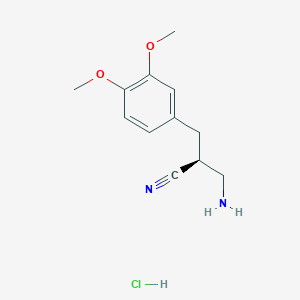
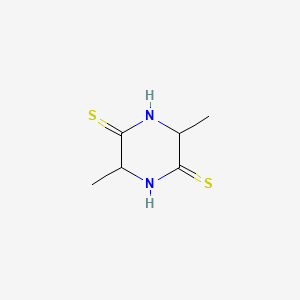
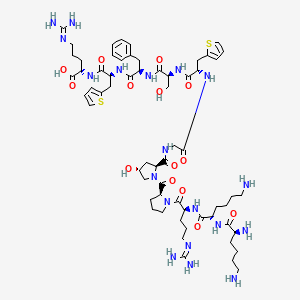
![(2R,4S,6R)-2-(hydroxymethyl)-6-[(E)-2-methyl-4-(7H-purin-6-ylamino)but-2-enoxy]oxane-3,4,5-triol](/img/structure/B13838511.png)
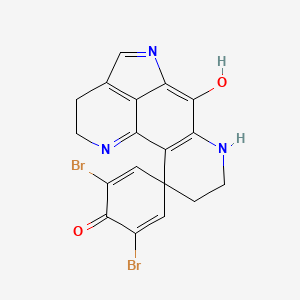
![[6-[[4-[2-(Dimethylamino)-1,3-benzothiazol-6-yl]-5-fluoropyrimidin-2-yl]amino]pyridin-3-yl]-(4-ethylpiperazin-1-yl)methanone](/img/structure/B13838520.png)
